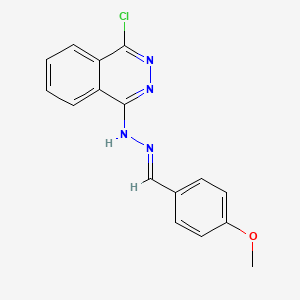

![molecular formula C17H22N6O2 B5512103 6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)

6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to the one , often involves complex chemical pathways that may include various steps such as N-alkylation, amide formation, and cyclization reactions. While specific synthesis details for "6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" are not directly available, the general approaches to synthesizing piperazine derivatives can provide insight. These methods focus on constructing the piperazine ring and subsequently introducing various functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry. This core structure is amenable to various substitutions that can significantly alter the compound's physical, chemical, and biological properties. Structural analysis typically involves understanding the interactions between different parts of the molecule and how these interactions influence its behavior in biological systems.

Chemical Reactions and Properties

Piperazine derivatives participate in a range of chemical reactions, primarily due to the reactive nature of the nitrogen atoms in the piperazine ring. These reactions include but are not limited to, substitutions at the nitrogen atoms, ring expansions, and the formation of complexes with various metals. The chemical properties of these compounds are heavily influenced by the nature and position of substituents on the piperazine ring, which can affect their acidity, basicity, and overall reactivity.

Physical Properties Analysis

The physical properties of "this compound" would be influenced by its molecular structure. These properties include solubility in different solvents, melting point, boiling point, and stability under various conditions. Piperazine derivatives' physical properties are critical in determining their suitability for different pharmaceutical formulations and their behavior in biological systems.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, stability, and interactions with biological molecules, are key to their medicinal applications. These properties are determined by the electronic structure of the piperazine ring and the nature of the substituents. Understanding these properties is essential for predicting how these compounds will behave in complex biological environments and their potential as therapeutic agents.

For a detailed examination of the synthesis, molecular structure, chemical reactions, and properties of "this compound", further research and experimental studies would be necessary. However, the information provided offers a foundational understanding of the chemical and physical characteristics that could be expected from this compound and similar piperazine derivatives.

References

Scientific Research Applications

Synthesis and Medicinal Applications

Analgesic and Anti-inflammatory Properties : Research has shown that derivatives of 6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, particularly those involving Arylpyridazinones, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have demonstrated promising results in analgesic activity comparable or superior to standard drugs like acetylsalicylic acid and indometacin, without exhibiting significant gastric ulcerogenic effects (Gökçe et al., 2005).

Anticonvulsant Properties : The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, including those related to anticonvulsant drugs, have been studied. These investigations have provided insights into the potential use of these compounds as anticonvulsants, highlighting their molecular interactions and electronic configurations (Georges et al., 1989).

Antimicrobial Activity : Some derivatives have also been synthesized and tested for their antimicrobial efficacy, indicating that certain compounds possess substantial antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Innovative Synthesis Approaches

- Efficient Synthesis Methods : Novel synthesis approaches for pyridazines and their fused derivatives have been explored. These methods aim at enhancing the efficiency and yield of such compounds, which is crucial for their application in drug development and other scientific research areas (Darwish et al., 2011).

properties

IUPAC Name |

2-methoxy-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-13-3-4-14(18-11-13)19-15-5-6-16(21-20-15)22-7-9-23(10-8-22)17(24)12-25-2/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRMSCXYNCEFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)

![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)